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Abstract
(6-Chloropyridin-2-yl)methanamine, a key pyridine derivative, serves as a versatile building

block in the synthesis of a wide array of biologically active molecules. Its unique structural

features, including a reactive chlorine atom and a primary amine, make it a valuable

intermediate in the development of novel therapeutics, particularly in the realm of kinase

inhibitors. This technical guide provides a comprehensive overview of (6-Chloropyridin-2-
yl)methanamine, including its chemical identity, physicochemical properties, detailed synthesis

protocols, and its applications in medicinal chemistry.

Chemical Identity and Synonyms
(6-Chloropyridin-2-yl)methanamine is a substituted pyridine with a chloromethyl group at the

2-position and a chlorine atom at the 6-position of the pyridine ring.

CAS Number: 188637-75-4[1]

IUPAC Name: (6-chloropyridin-2-yl)methanamine[2]

Molecular Formula: C₆H₇ClN₂[2]

Synonyms:
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2-(Aminomethyl)-6-chloropyridine[1]

1-(6-Chloropyridin-2-yl)methanamine[1]

(6-Chloro-2-pyridinyl)methanamine[1]

C-(6-Chloro-pyridin-2-yl)-methylamine[1]

2-Pyridinemethanamine, 6-chloro-[1]

Physicochemical Properties
A summary of the key physicochemical properties of (6-Chloropyridin-2-yl)methanamine is

presented in the table below. This data is crucial for its handling, formulation, and application in

various experimental settings.

Property Value Reference

Molecular Weight 142.59 g/mol [2]

Appearance
Off-white to light yellow

crystalline solid
[3]

Boiling Point 231.6 ± 25.0 °C at 760 mmHg [4]

Melting Point 116-120 °C [5]

pKa (predicted)
8.0 - 8.5 (for the primary

amine)
[2]

Solubility

Moderately soluble in water;

more soluble in organic

solvents like ethanol and

methanol. The hydrochloride

salt has significantly higher

aqueous solubility.

[2][3]

Polar Surface Area 38.9 Å² [1]

LogP (predicted) 1.2 [3]
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Synthesis and Experimental Protocols
The synthesis of (6-Chloropyridin-2-yl)methanamine can be achieved through various

synthetic routes. A common and effective method involves the reduction of the corresponding

nitrile, 6-chloropyridine-2-carbonitrile. Below is a detailed experimental protocol for this

transformation.

Synthesis of (6-Chloropyridin-2-yl)methanamine via
Reduction of 6-Chloropyridine-2-carbonitrile
This protocol describes the reduction of 6-chloropyridine-2-carbonitrile to (6-Chloropyridin-2-
yl)methanamine using a suitable reducing agent such as lithium aluminum hydride (LiAlH₄) or

catalytic hydrogenation.

Materials:

6-Chloropyridine-2-carbonitrile

Lithium aluminum hydride (LiAlH₄) or Hydrogen gas (H₂) with a suitable catalyst (e.g., Raney

Nickel or Palladium on carbon)

Anhydrous diethyl ether or tetrahydrofuran (THF)

Anhydrous sodium sulfate

Hydrochloric acid (HCl)

Sodium hydroxide (NaOH)

Standard laboratory glassware and equipment for inert atmosphere reactions

Experimental Procedure (using LiAlH₄):

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a

dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon)

is charged with a suspension of lithium aluminum hydride (1.2 equivalents) in anhydrous

diethyl ether.
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Addition of Starting Material: A solution of 6-chloropyridine-2-carbonitrile (1.0 equivalent) in

anhydrous diethyl ether is added dropwise to the stirred suspension of LiAlH₄ at 0 °C. The

rate of addition should be controlled to maintain a gentle reflux.

Reaction: After the addition is complete, the reaction mixture is stirred at room temperature

for 2-4 hours or until the reaction is complete as monitored by Thin Layer Chromatography

(TLC).

Quenching: The reaction is carefully quenched by the sequential dropwise addition of water,

followed by a 15% aqueous solution of sodium hydroxide, and then more water. This is done

at 0 °C with vigorous stirring.

Work-up: The resulting granular precipitate is filtered off and washed thoroughly with diethyl

ether. The combined organic filtrates are dried over anhydrous sodium sulfate.

Purification: The solvent is removed under reduced pressure to yield the crude product. The

crude (6-Chloropyridin-2-yl)methanamine can be further purified by distillation under

reduced pressure or by column chromatography on silica gel.

DOT Diagram: Synthesis Workflow of (6-Chloropyridin-2-yl)methanamine

6-Chloropyridine-2-carbonitrile
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Caption: Synthesis workflow for (6-Chloropyridin-2-yl)methanamine.

Applications in Drug Development
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(6-Chloropyridin-2-yl)methanamine is a valuable building block in medicinal chemistry due to

the versatile reactivity of its functional groups. The primary amine can be readily derivatized,

and the chlorine atom can participate in various cross-coupling reactions.

Role in the Synthesis of Kinase Inhibitors
The pyridine scaffold is a common feature in many kinase inhibitors, where it often interacts

with the hinge region of the ATP-binding site of the kinase. (6-Chloropyridin-2-
yl)methanamine serves as a key starting material for the synthesis of potent and selective

inhibitors of various kinases implicated in cancer and other diseases. The chlorine atom at the

6-position can be displaced by various nucleophiles or participate in palladium-catalyzed cross-

coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, to introduce diverse

substituents and explore the structure-activity relationship (SAR).

DOT Diagram: General Scheme for Kinase Inhibitor Synthesis
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Caption: General synthetic route to kinase inhibitors.

Biological Activities
Derivatives of (6-Chloropyridin-2-yl)methanamine have been investigated for a range of

biological activities. The chloropyridine moiety is a known pharmacophore that can contribute to

interactions with various biological targets. Research has indicated that compounds derived

from this scaffold may exhibit antimicrobial and antifungal properties.[4][6] The specific

biological activity is highly dependent on the nature of the substituents introduced onto the

pyridine ring and the methanamine group.
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Conclusion
(6-Chloropyridin-2-yl)methanamine is a fundamentally important building block for the

synthesis of complex molecules with potential therapeutic applications. Its well-defined

physicochemical properties and versatile reactivity make it an attractive starting material for

drug discovery programs, particularly in the development of novel kinase inhibitors. The

synthetic protocols and applications outlined in this guide provide a solid foundation for

researchers and scientists working in the field of medicinal chemistry and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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